N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H17BrN2O3S This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3-bromo-4-methoxyacetophenone with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-methoxyacetophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The sulfonohydrazide moiety can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-2-(4-morpholinyl)acetohydrazide
- N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-3-(phenylthio)propanohydrazide
Uniqueness
N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and methoxy group enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-11-4-7-14(8-5-11)23(20,21)19-18-12(2)13-6-9-16(22-3)15(17)10-13/h4-10,19H,1-3H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOVMKFVXUYEX-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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